![molecular formula C17H17ClN4O2 B2655716 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea CAS No. 891109-23-2](/img/structure/B2655716.png)
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea
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Description
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea, also known as CPI-455, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of pyrrolidin-3-yl urea derivatives and has been shown to possess a range of interesting biochemical and physiological effects.
Scientific Research Applications
Nonlinear Optical Materials
A novel chalcone derivative, closely related to the compound of interest, has been investigated for its significant electro-optic properties using a computational approach. This derivative has demonstrated potential applications in nonlinear optics, confirmed by studies of second and third harmonic generation. The material possesses superior properties that could be leveraged in optoelectronic device fabrications due to its high static and dynamic polarizability and significantly higher harmonic generation values compared to standard urea molecule, indicating its potential for advanced optoelectronic applications (Shkir et al., 2018).
Anticancer Agents
Research into urea derivatives has led to the discovery of compounds with significant antiproliferative effects against various cancer cell lines. Specifically, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been designed and synthesized, evaluated for their antiproliferative activity, demonstrating potent inhibitory activity comparable to the positive control sorafenib. This highlights the potential of such compounds, including the one of interest, as new anticancer agents and potential BRAF inhibitors for further research (Feng et al., 2020).
properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-13-3-5-15(6-4-13)22-11-14(8-16(22)23)21-17(24)20-10-12-2-1-7-19-9-12/h1-7,9,14H,8,10-11H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQQRQHOXWHVAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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